
(3S)-3-amino-5-methylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-5-methylhexan-2-one, also known as DMHA, is a synthetic compound that has gained popularity in the scientific community for its potential applications in various fields. This compound belongs to the class of aliphatic amines and possesses a similar structure to the well-known compound, DMAA. In recent years, DMHA has been widely studied for its potential use as a dietary supplement, as well as its possible applications in the pharmaceutical industry. In
Mécanisme D'action
(3S)-3-amino-5-methylhexan-2-one is believed to work by increasing the levels of norepinephrine and dopamine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and energy levels. This compound also acts as a vasoconstrictor, which can increase blood flow and oxygen delivery to the muscles, leading to improved athletic performance.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also increases the levels of glucose and free fatty acids in the bloodstream, which can provide energy to the body during exercise. This compound has also been shown to increase the levels of adrenaline and noradrenaline in the body, leading to increased alertness and focus.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-3-amino-5-methylhexan-2-one has a number of advantages and limitations for use in lab experiments. One advantage is its ability to increase energy levels and focus, which can improve the accuracy and precision of experiments. However, this compound can also have a number of side effects, including increased heart rate and blood pressure, which can affect the results of certain experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its effects on the body.
Orientations Futures
There are a number of future directions for research on (3S)-3-amino-5-methylhexan-2-one, including its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory properties, which could make it a potential treatment for conditions such as arthritis and asthma. Additionally, more research is needed to fully understand the long-term effects of this compound on the body, as well as its potential interactions with other drugs and supplements.
Méthodes De Synthèse
(3S)-3-amino-5-methylhexan-2-one can be synthesized through various methods, including the reaction of 2-amino-4-methylpentane with acetone, followed by purification through distillation. Another method involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The final product is purified through recrystallization. These methods have been extensively studied and optimized for the production of high-quality this compound.
Applications De Recherche Scientifique
(3S)-3-amino-5-methylhexan-2-one has been studied for its potential applications in various fields, including sports performance, cognitive enhancement, and weight loss. In sports performance, this compound has been shown to increase energy levels, improve focus, and enhance endurance. In cognitive enhancement, this compound has been shown to improve memory retention and cognitive function. In weight loss, this compound has been shown to increase metabolism and suppress appetite.
Propriétés
Numéro CAS |
114416-27-2 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.2 g/mol |
Nom IUPAC |
(3S)-3-amino-5-methylhexan-2-one |
InChI |
InChI=1S/C7H15NO/c1-5(2)4-7(8)6(3)9/h5,7H,4,8H2,1-3H3/t7-/m0/s1 |
Clé InChI |
RVCJZAGFTBLSSU-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)C)N |
SMILES |
CC(C)CC(C(=O)C)N |
SMILES canonique |
CC(C)CC(C(=O)C)N |
Synonymes |
2-Hexanone, 3-amino-5-methyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




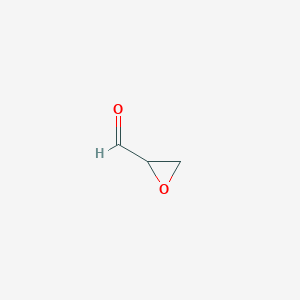
![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
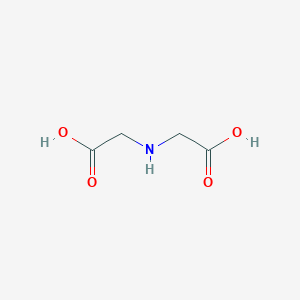


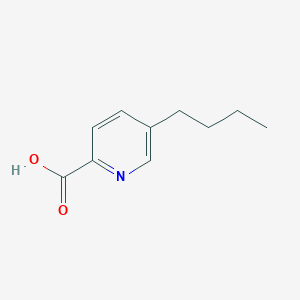

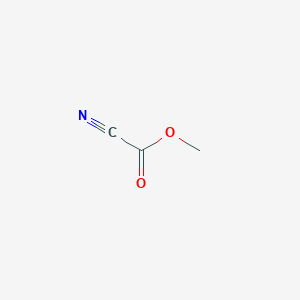
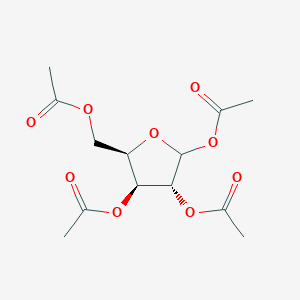
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)


